molecular formula C7H16N2 B1292396 1-Propyl-3-pyrrolidinamine CAS No. 1096836-49-5

1-Propyl-3-pyrrolidinamine

Cat. No.: B1292396
CAS No.: 1096836-49-5
M. Wt: 128.22 g/mol
InChI Key: QQBSLNKWDXZLKL-UHFFFAOYSA-N
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Description

1-Propyl-3-pyrrolidinamine (1-PP) is a cyclic amine compound belonging to the pyrrolidinamine family. It is a white crystalline solid with a melting point of 66-68°C. It is soluble in water and most organic solvents, and is used in a variety of applications, including as a laboratory reagent, as a solvent, and as a pharmaceutical intermediate.

Scientific Research Applications

Electropolymerization and Electrochromic Materials

1-Propyl-3-pyrrolidinamine derivatives have been explored for their electrochemical synthesis and applications in electrochromic materials. For instance, a study by Mert et al. (2013) describes the synthesis of an etheric member of N-linked polybispyrroles based on this compound, highlighting its strong stability, reversible redox process, and good electrochromic property. The polymer exhibits selective voltammetric response towards Na+ ions and has been employed for the detection of Ag+ ions, showcasing its potential in metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).

Synthesis and Pharmacological Activity

Research has also delved into synthesizing and testing this compound derivatives for pharmacological activities. For example, Malawska et al. (2002) synthesized a series of derivatives and tested them for antiarrhythmic and antihypertensive activities, finding several compounds with significant effects. These activities were attributed to their alpha-adrenolytic properties, underscoring the compound's potential in developing new pharmacological agents (Malawska, Kulig, Filipek, Sapa, Maciag, Zygmunt, & Antkiewicz-Michaluk, 2002).

Catalysis and Chemical Synthesis

This compound and its derivatives are instrumental in catalysis and chemical synthesis. Zhao and Seidel (2015) reported on the asymmetric A(3) reactions of pyrrolidine and related amines in the presence of copper iodide and a cocatalyst, leading to the production of propargylamines with high enantioselectivity. This study highlights the compound's role in facilitating efficient and selective chemical transformations, important for pharmaceutical synthesis and other chemical manufacturing processes (Zhao & Seidel, 2015).

Biophysical and Biomedical Research Applications

In biophysical and biomedical research, derivatives of this compound have been utilized as molecular probes and labels. Dobrynin et al. (2021) developed a method for preparing stable free radicals of the pyrrolidine series, demonstrating high stability in biological systems. These radicals are used in magnetic resonance spectroscopy and imaging, offering insights into biological structures and functions at the molecular level (Dobrynin, Usatov, Zhurko, Morozov, Polienko, Glazachev, Parkhomenko, Tyumentsev, Gatilov, Chernyak, Bagryanskaya, & Kirilyuk, 2021).

Organic Synthesis and Material Science

The role of this compound in organic synthesis and material science is evident in its use in aldol and Knoevenagel condensations for forming olefinic bonds. Song et al. (2016) reported that 3-pyrrolidinamine showed high activity and afforded excellent yields of α,β-unsaturated compounds under solvent-free conditions, demonstrating its utility in green chemistry and sustainable material production (Song, Jin, Jin, Kang, Li, & Chen, 2016).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 1-Propyl-3-pyrrolidinamine is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage .

Properties

IUPAC Name

1-propylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBSLNKWDXZLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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